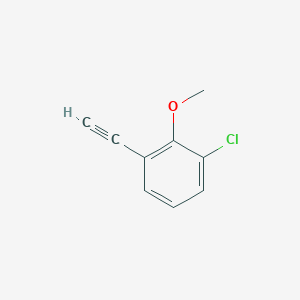
1-Chloro-3-ethynyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-3-ethynyl-2-methoxybenzene, also known as 3-Ethynylanisole, is an organic compound with the linear formula CH3OC6H4C≡CH . It has a molecular weight of 132.16 .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Chloro-3-ethynyl-2-methoxybenzene typically involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-ethynyl-2-methoxybenzene can be represented by the linear formula CH3OC6H4C≡CH . The compound has a molecular weight of 142.583 .Chemical Reactions Analysis
The chemical reactions of 1-Chloro-3-ethynyl-2-methoxybenzene likely involve electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3-ethynyl-2-methoxybenzene include a boiling point of 244.8±30.0 °C and a density of 1.17±0.1 g/cm3 .Mechanism of Action
Target of Action
The primary target of 1-Chloro-3-ethynyl-2-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring during the reaction . The electrophilic aromatic substitution reactions involve carbocation intermediates, which can react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
The result of the action of 1-Chloro-3-ethynyl-2-methoxybenzene is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction .
Action Environment
The action, efficacy, and stability of 1-Chloro-3-ethynyl-2-methoxybenzene can be influenced by various environmental factors These could include temperature, pH, and the presence of other chemical entities.
properties
IUPAC Name |
1-chloro-3-ethynyl-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHULMUGDOLLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-ethynyl-2-methoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
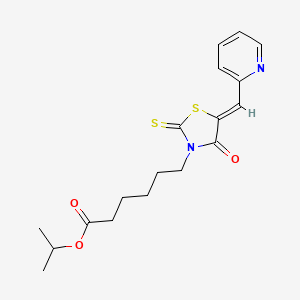
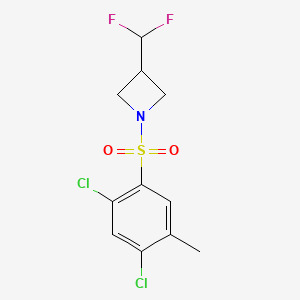
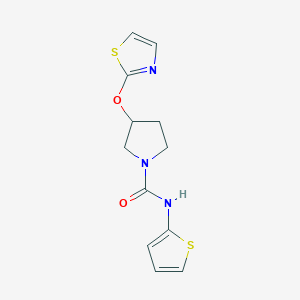
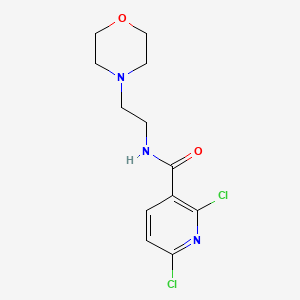
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
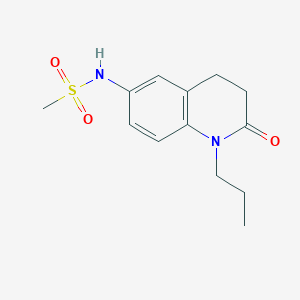
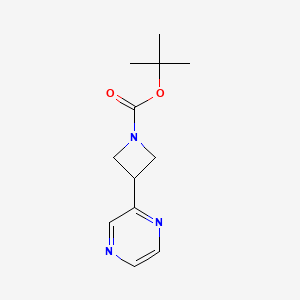
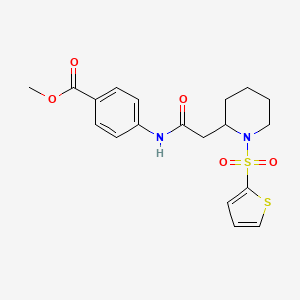
![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)

